![molecular formula C20H19N3O4S B2458541 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851132-57-5](/img/structure/B2458541.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, drawing from diverse sources to present a comprehensive overview.
Antimicrobial Activity
Research has indicated that compounds containing the benzodioxole structure exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of benzodioxole can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have demonstrated effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that imidazole derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, compounds with similar structural motifs have been reported to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis through the modulation of Bcl-2 family proteins and caspase activation .
Enzyme Inhibition
This compound has been tested for its ability to inhibit certain enzymes critical for bacterial cell wall synthesis. In particular, it has shown promise in inhibiting UDP-MurNAc-L-Ala-D-[14C]Glu formation in bacterial cultures, indicating potential as an antibiotic agent targeting peptidoglycan biosynthesis pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. SAR studies indicate that substituents on the imidazole ring and the benzodioxole moiety significantly affect potency and selectivity against various biological targets .
Compound | Activity | Reference |
---|---|---|
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamide | Antimicrobial | |
Imidazole derivatives | Anticancer | |
UDP-MurNAc-L-Ala-D-[14C]Glu inhibitor | Enzyme inhibition |
Clinical Implications
The potential clinical implications of this compound are vast. Given its antimicrobial and anticancer properties, it could serve as a lead compound for developing new therapeutic agents. Ongoing research is focusing on optimizing its pharmacokinetic properties to enhance efficacy while minimizing toxicity.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related benzimidazole derivatives have shown promising results against various pathogens, including Mycobacterium tuberculosis and other bacterial strains .
The antimicrobial activity is often assessed using:
- Minimum Inhibitory Concentration (MIC) : To determine the lowest concentration that inhibits growth.
- Zone of Inhibition : Measuring the diameter of inhibition around the compound in agar diffusion assays.
Anticancer Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has also been evaluated for its anticancer potential. Similar compounds have been found to induce apoptosis in cancer cell lines and inhibit tumor growth through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
In vitro studies often utilize various cancer cell lines to evaluate:
- Cell Viability Assays : Such as MTT or XTT assays to assess cytotoxic effects.
- Flow Cytometry : To analyze cell cycle distribution and apoptosis rates.
Antitubercular Activity Evaluation
A study assessed the antitubercular activity of related compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant activity with specific MIC values indicating their potential use as therapeutic agents against tuberculosis .
Anticancer Mechanisms Investigation
Another investigation focused on the anticancer properties of similar thiazole derivatives containing benzo[d][1,3]dioxole moieties. The study demonstrated that these compounds could induce G0/G1 and G2/M phase arrest in cancer cells, leading to apoptosis through both p53-dependent and independent pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide?
- Methodology : The compound is synthesized via reductive amination. Key steps include:
Reacting the precursor (e.g., compound 3 in ) with 5-bromothiophene-2-carbaldehyde in tetrahydrofuran (THF) under acetic acid catalysis.
Adding sodium triacetoxyborohydride (STAB) as a reducing agent to facilitate imine reduction.
Purification via reverse-phase flash chromatography and HPLC, yielding the target compound (58 mg, ~29% yield) .
Alternative methods involve coupling 2-chloroacetamide derivatives with thiol-containing intermediates under basic conditions (e.g., potassium carbonate in refluxing ethanol) .
- Critical Parameters :
- Solvent choice (THF vs. glacial acetic acid) impacts reaction kinetics.
- STAB is preferred over NaBH₄ due to better stability in protic solvents .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- Methodology :
-
¹H/¹³C NMR : Key peaks include:
-
Aromatic protons (6.8–7.5 ppm) from the benzodioxole and 3-methoxyphenyl groups.
-
Thioacetamide methylene protons (~4.2 ppm, singlet).
-
HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₉N₂O₄S₂: 415.09; observed: 415.10) .
-
IR : Stretching frequencies for C=O (~1668 cm⁻¹) and C-S (~680 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodology :
Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., α-synuclein or amyloid-β). Key parameters include:
- Grid box centered on active sites (coordinates from PDB structures).
- Docking scores (e.g., binding energy ≤ -7 kcal/mol indicates strong affinity) .
Density Functional Theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-31G* basis sets) to assess reactivity of the thioacetamide moiety .
- Validation :
Compare computational results with experimental binding assays (e.g., SPR or ITC) to refine force field parameters .
Q. What strategies address discrepancies in pharmacological data across studies?
- Methodology :
Purity Validation : Ensure ≥95% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to exclude impurities affecting bioactivity .
Assay Standardization :
- Use consistent cell lines (e.g., A549 for cytotoxicity) and controls (e.g., cisplatin for apoptosis assays).
- Replicate reaction conditions (e.g., pH, temperature) from prior studies .
Data Normalization : Express IC₅₀ values relative to internal standards to account for inter-lab variability .
- Case Study :
In , compound 4c showed selective cytotoxicity (IC₅₀ = 23.3 µM in A549 vs. >1000 µM in NIH/3T3). Discrepancies may arise from differences in mitochondrial activity assays vs. ATP-based viability kits.
Q. How can structural modifications enhance the compound’s pharmacokinetic profile?
- Methodology :
SAR Analysis :
- Replace the 3-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to improve metabolic stability.
- Introduce polar groups (e.g., -OH) to enhance solubility .
Prodrug Design : Mask the thioacetamide group as a disulfide to reduce off-target reactivity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-25-16-4-2-3-15(10-16)23-8-7-21-20(23)28-12-19(24)22-11-14-5-6-17-18(9-14)27-13-26-17/h2-10H,11-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSUSEIDUBFNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.